Canagliflozin Furanose Form (Mixture of Anomers) is a chemical compound with the molecular formula CHF OS and a CAS number of 2161394-94-9. It is a derivative of canagliflozin, which is primarily used as a medication for the treatment of type 2 diabetes mellitus. The furanose form refers to the cyclic structure of the sugar component in the molecule, which can exist in different anomeric forms due to the configuration around the anomeric carbon atom.
Canagliflozin Furanose Form exhibits significant biological activity, primarily as an inhibitor of sodium-glucose cotransporter 2 (SGLT2). This inhibition leads to increased glucose excretion in urine, thereby lowering blood glucose levels. The compound also has potential effects on weight loss and cardiovascular health, making it a valuable option in diabetes management.
The synthesis of Canagliflozin Furanose Form typically involves:
Interaction studies of Canagliflozin Furanose Form focus on its pharmacokinetics and pharmacodynamics. Key interactions include:
Several compounds share structural or functional similarities with Canagliflozin Furanose Form. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Dapagliflozin | Furanose | SGLT2 Inhibition | Different fluorine substitution pattern |
Empagliflozin | Furanose | SGLT2 Inhibition | Distinct structural modifications |
Ertugliflozin | Furanose | SGLT2 Inhibition | Varying side chain length |
Each of these compounds acts as an SGLT2 inhibitor but differs in their chemical structure, pharmacokinetic properties, and specific clinical applications.